molecular formula C13H11ClFNO B7807157 4-[(2-Chloro-4-fluorophenyl)methoxy]aniline

4-[(2-Chloro-4-fluorophenyl)methoxy]aniline

Cat. No.: B7807157
M. Wt: 251.68 g/mol
InChI Key: WCMFXIQDYUFYLA-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorophenyl)methoxy]aniline is a chemical compound characterized by its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, connected to an aniline group via a methoxy bridge. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloro-4-fluorophenol and aniline.

  • Reaction Steps: The phenol group is first converted to a methoxy group using methanol in the presence of an acid catalyst. The resulting methoxyphenol is then reacted with aniline under conditions that facilitate the formation of the methoxy bridge.

  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some advanced production methods utilize continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds or azo dyes.

  • Reduction: Reduction reactions can convert nitro groups to amino groups, leading to different functionalized products.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids or bases are employed.

Major Products Formed:

  • Oxidation Products: Nitroaniline derivatives, azo dyes.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research explores its potential as a precursor for drugs targeting various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenol: Similar structure but lacks the aniline group.

  • 4-Fluoroaniline: Similar aniline group but lacks the chloro substituent.

  • 2-Chloro-4-fluorobenzene: Similar substituents but lacks the methoxy bridge.

Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, combined with the methoxy bridge to the aniline group, gives 4-[(2-Chloro-4-fluorophenyl)methoxy]aniline its unique chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-13-7-10(15)2-1-9(13)8-17-12-5-3-11(16)4-6-12/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMFXIQDYUFYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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